LogP-Driven Differentiation: Higher Lipophilicity vs. Non-Iodinated 2,6-Diethylaniline
The para-iodine substituent on 2,6-diethyl-4-iodoaniline dramatically increases its lipophilicity compared to the non-iodinated parent, 2,6-diethylaniline. This is a critical parameter for membrane permeability, protein binding, and metabolic stability. The target compound has a computed LogP of 3.58 , while 2,6-diethylaniline has a reported LogP of 2.37 [1].
ΔLogP ≈ +1.21 (≈16× partition increase)
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.58 |
| Comparator Or Baseline | 2,6-Diethylaniline: LogP = 2.37 |
| Quantified Difference | ΔLogP ≈ +1.21 (approximately 16-fold increase in partition coefficient) |
| Conditions | Computed values (XLogP3-AA / traditional LogP) |
Why This Matters
A 16-fold increase in lipophilicity can drastically alter a candidate's pharmacokinetic profile and target engagement, making the iodinated compound a distinctly different starting point for drug discovery programs focused on intracellular or CNS targets.
- [1] NCBI. (n.d.). PubChem Compound Summary for CID 6980, 2,6-Diethylaniline. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
